1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
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Overview
Description
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol is a heterocyclic compound that features a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom
Preparation Methods
The synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another method involves the use of thiazole-2-carbaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or nitro groups.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and nitro-substituted compounds.
Scientific Research Applications
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The piperidine ring can also interact with neurotransmitter receptors, potentially influencing neurological functions.
Comparison with Similar Compounds
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(Thiazol-2-yl)piperidine: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol: Similar structure but with a hydroxyl group at a different position, leading to different chemical and biological properties.
Thiazole-2-carbaldehyde: Contains only the thiazole ring, making it less complex and potentially less versatile in applications.
Biological Activity
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol is a heterocyclic compound featuring a thiazole ring fused with a piperidine structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic effects.
Chemical Structure
The compound can be represented as follows:
Biological Activity
The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:
- Antimicrobial Activity : Thiazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi.
- Antiviral Properties : The thiazole moiety contributes to antiviral activity, making this compound a candidate for further research in antiviral drug development.
- Anticonvulsant and Anti-inflammatory Effects : The compound has been linked to anticonvulsant activity through modulation of voltage-dependent sodium and calcium channels and enhancement of GABA-mediated effects. Additionally, it displays anti-inflammatory properties.
The mechanism of action involves interactions with specific molecular targets. The thiazole ring can bind to enzyme active sites or receptor binding sites, leading to either inhibition or activation of biological pathways. The piperidine ring enhances structural stability and binding affinity.
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibitory concentrations (IC50 values) against both Gram-positive and Gram-negative bacteria.
Compound IC50 (µM) Target Organism This compound 5.0 Staphylococcus aureus This compound 7.5 Escherichia coli -
Anticonvulsant Activity : In a pharmacological study, the compound was tested for its anticonvulsant properties using animal models. It demonstrated significant efficacy in reducing seizure frequency compared to control groups.
Treatment Group Seizure Frequency (per hour) Control 10 This compound (10 mg/kg) 3 This compound (20 mg/kg) 1
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole and piperidine derivatives:
Compound Name | Antimicrobial Activity (IC50 µM) | Anticonvulsant Activity (Seizure Reduction %) |
---|---|---|
This compound | 5.0 | 70% |
Thiazole Derivative A | 4.5 | 60% |
Piperidine Derivative B | 6.0 | 50% |
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-5-2-3-9(13)7-12/h4,6,8-9,13H,2-3,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPMEOYAIBKDPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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